trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3. It belongs to the class of cyclopentanecarboxylic acids and is characterized by the presence of an ethylbenzoyl group attached to the cyclopentane ring. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-ethylbenzoyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include refluxing the mixture in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry: trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting their catalytic activity. It may also interact with receptors or ion channels, influencing cellular signaling and physiological responses .
Comparison with Similar Compounds
- trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Propylbenzoyl)cyclopentane-1-carboxylic acid
- trans-2-(2-Butylbenzoyl)cyclopentane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and interaction with biological targets. The ethyl group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems .
Properties
IUPAC Name |
(1R,2R)-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-10-6-3-4-7-11(10)14(16)12-8-5-9-13(12)15(17)18/h3-4,6-7,12-13H,2,5,8-9H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSXYDPFDGUBOD-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641328 | |
Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-93-7 | |
Record name | rel-(1R,2R)-2-(2-Ethylbenzoyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-(2-Ethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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